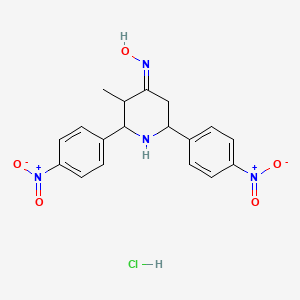![molecular formula C17H16N4OS B5545071 1-(2,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5545071.png)
1-(2,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of related compounds typically involves multi-component coupling reactions, as seen in the synthesis of a new penta-substituted pyrrole derivative, where natural hydroxyapatite catalyzed the reaction, indicating potential methods for synthesizing complex molecules like the one (Louroubi et al., 2019).
Molecular Structure Analysis
Characterization and structural analysis of similar compounds are often achieved through techniques like X-ray diffraction, NMR, and FT-IR spectroscopy. For example, a triazole compound's structure was elucidated using X-ray diffraction and DFT studies, which might also be applicable for understanding the structure of the compound (Inkaya et al., 2013).
Chemical Reactions and Properties
The reactivity of similar compounds involves interactions with various reagents to form new derivatives, indicating the potential chemical versatility of the compound. For instance, pyrazolo and triazolo derivatives were synthesized from related starting materials, highlighting possible reactions (Attaby et al., 2006).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. Studies on related compounds, like the crystallographic analysis of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, provide insights into such properties (Kumar et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, can be inferred from related studies. For example, the investigation of pyrolysis products of a new psychoactive substance offers insights into the thermal stability and degradation patterns of complex organic molecules (Texter et al., 2018).
科学的研究の応用
Synthesis and Chemical Characterisation
- Synthesis of Derivatives : The chemical 1-(2,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone is involved in the synthesis of various heteroaryl derivatives, which have potential applications in different fields of chemistry and material science (Mabkhot et al., 2011).
Crystal Engineering and Supramolecular Assemblies
- Formation of Supramolecular Assemblies : This compound is utilized in the formation of complex supramolecular structures. These structures have implications in the development of new materials with unique physical and chemical properties (Arora & Pedireddi, 2003).
Intermediate in Pharmaceutical Synthesis
- Synthesis of Key Pharmaceutical Intermediates : It's used in the synthesis of key intermediates for various pharmaceutical compounds, indicating its significance in drug development and synthesis (Hai-ya, 2012).
Organic Chemistry and Ligand Formation
- Reactivity with Various Ligands : The compound demonstrates significant reactivity with a range of ligands in organic chemistry, suggesting its utility in the formation of diverse organic compounds (Dehand et al., 1975).
Antiviral and Anticancer Applications
- Potential in Antiviral and Anticancer Research : There's ongoing research into the antiviral and anticancer applications of derivatives of this compound. This indicates its potential in the development of new treatments for various diseases (Attaby et al., 2006); (Abu‐Hashem & Aly, 2017).
Catalytic Behavior in Polymerization
- Catalysis in Polymerization Processes : It plays a role in the catalysis of polymerization processes, which is crucial in the production of various polymeric materials (Wang et al., 2012).
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-11-3-4-14(12(2)9-11)15(22)10-23-17-19-16(20-21-17)13-5-7-18-8-6-13/h3-9H,10H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXELPYSJDRDOPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC2=NNC(=N2)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethylphenyl)-2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-4-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-butanol](/img/structure/B5544997.png)
![6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5544998.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5544999.png)
![3-(3-fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5545003.png)


![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5545035.png)
![N-(4-chlorophenyl)-N'-[2-chloro-4-(trifluoromethyl)phenyl]urea](/img/structure/B5545042.png)


![ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-piperazinecarboxylate oxalate](/img/structure/B5545060.png)
![N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5545067.png)
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5545078.png)
